N-MPPP Hydrochloride

説明

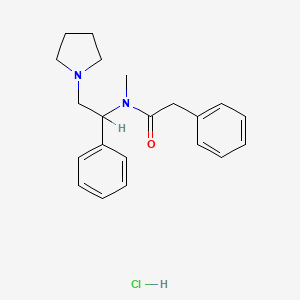

Structure

3D Structure of Parent

特性

IUPAC Name |

N-methyl-2-phenyl-N-(1-phenyl-2-pyrrolidin-1-ylethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJKMJWQLJIRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-61-8 | |

| Record name | Benzeneacetamide, N-methyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

合成経路と反応条件

N-MPPP 塩酸塩の合成には、酸性媒体中でピペラジンをハロゲンカルボン酸塩化物でアシル化する方法が用いられます。この反応は通常、以下の手順で進行します。

中間体の形成: 最初の段階では、ピペラジンをハロゲンカルボン酸塩化物と反応させて、中間体化合物を形成します。

アシル化: 次に、中間体をアシル化してN-MPPP 塩酸塩を生成します。

工業的製造方法

N-MPPP 塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を厳密に制御することが含まれます。 この化合物は通常、室温で保管して安定性を維持します 。

化学反応の分析

科学研究への応用

N-MPPP 塩酸塩は、κ-オピオイド受容体の選択的活性化のために、科学研究で広く使用されています。主な用途には、次のようなものがあります。

化学: κ-オピオイド受容体アゴニストの化学的性質と反応性を研究すること。

生物学: 細胞および分子プロセスにおけるκ-オピオイド受容体活性化の生物学的影響を調査すること。

医学: 疼痛管理や神経保護のための潜在的な治療的用途を探ること。

産業: 製薬研究のための新しいκ-オピオイド受容体アゴニストを開発すること。

科学的研究の応用

Pharmacological Studies

N-MPPP Hydrochloride is primarily utilized in pharmacological research to investigate the effects of kappa-opioid receptor activation. Key areas of study include:

- Pain Management: Research indicates that this compound can provide analgesic effects without the addictive properties typically associated with mu-opioid receptor agonists. Studies have shown significant pain relief in animal models, with reduced risks of respiratory depression and addiction.

- Neuroprotection: Activation of kappa-opioid receptors has been linked to neuroprotective effects, particularly in neurodegenerative conditions. Case studies demonstrate that this compound can preserve neuronal integrity and reduce oxidative stress in models of excitotoxicity.

Mechanistic Insights

The compound operates by selectively binding to kappa-opioid receptors, triggering several intracellular signaling pathways:

- G-protein Coupling: Inhibition of adenylate cyclase leads to decreased cyclic AMP levels.

- Ion Channel Modulation: Influences potassium channels, resulting in hyperpolarization of neurons.

- Neurotransmitter Release: Modulates the release of neurotransmitters like dopamine and serotonin, impacting mood and perception.

Case Study 1: Pain Relief Efficacy

In a controlled study assessing the analgesic properties of this compound, researchers administered varying doses to animal models. Results indicated significant reductions in pain responses without common opioid side effects.

Case Study 2: Neuroprotective Effects

Another study focused on neurodegeneration models induced by excitotoxic agents demonstrated that this compound effectively preserved neuronal function and integrity, suggesting its potential as a treatment for neurodegenerative diseases through kappa-opioid receptor activation.

作用機序

類似の化合物との比較

N-MPPP 塩酸塩は、κ-オピオイド受容体に対する高い選択性とμまたはδ部位への有意な結合の欠如により、ユニークです。類似の化合物には、次のようなものがあります。

デスメチルプロジン: 異なる受容体結合プロファイルを持つオピオイド鎮痛剤.

MPTP: ドーパミン産生ニューロンを選択的に標的とする神経毒.

これらの化合物は、受容体選択性と生理学的効果が異なり、科学研究におけるN-MPPP 塩酸塩の独自性を強調しています。

類似化合物との比較

Pharmacological Activity and Efficacy

N-MPPP belongs to a class of KOR agonists that modulate oligodendrocyte differentiation. Below is a comparative analysis of its efficacy relative to other KOR agonists (Table 1):

Table 1: Comparative Efficacy of KOR Agonists in OPC Differentiation

Mei et al. However, U50,488 remains the gold standard due to its superior pharmacokinetic and pharmacodynamic profiles.

Structural and Functional Differences

In contrast:

- U50,488 (trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]benzeneacetamide) features a cyclohexyl-pyrrolidine moiety, enhancing receptor binding affinity .

- Dynorphin B, an endogenous peptide, lacks the small-molecule stability of synthetic agonists like N-MPPP .

These structural variations correlate with differences in bioavailability and receptor interaction kinetics.

Pricing and Commercial Availability

N-MPPP is marketed as a premium research chemical. Pricing varies significantly by supplier and quantity (Table 2):

Table 2: Comparative Pricing of this compound and Related Inhibitors

SN 003, while similarly priced, lacks detailed pharmacological data, highlighting the niche status of N-MPPP in specialized research .

Research Implications and Limitations

N-MPPP’s moderate efficacy positions it as a secondary tool compound for KOR studies, particularly when U50,488’s side effects (e.g., sedation, dysphoria) complicate experimental models . Further studies comparing its metabolic stability and blood-brain barrier penetration with analogs like GR89696 or ICI-199441 are warranted.

生物活性

N-MPPP Hydrochloride, chemically known as N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride, is a synthetic compound that exhibits selective agonistic activity at the kappa-opioid receptor (KOR). This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: C21H27ClN2O

- Molecular Weight: 358.9 g/mol

- CAS Number: 207452-97-9

This compound is characterized by its high affinity for KORs, showing minimal binding to mu (μ) and delta (δ) opioid receptors, which differentiates it from traditional opioids and positions it as a valuable tool in pharmacological research.

This compound acts primarily by binding to KORs, which are G-protein-coupled receptors involved in various physiological processes such as pain modulation, mood regulation, and stress response. Upon activation of KORs, several intracellular signaling pathways are triggered:

- G-protein Coupling: Activation leads to inhibition of adenylate cyclase, reducing cyclic AMP levels.

- Ion Channel Modulation: It can influence potassium channels, leading to hyperpolarization of neurons.

- Neurotransmitter Release: It modulates the release of neurotransmitters like dopamine and serotonin, impacting mood and perception .

Biological Activity and Research Applications

This compound has been extensively studied for its biological effects related to KOR activation. Key areas of research include:

- Pain Management: Its selective action on KORs suggests potential use in analgesia without the addictive properties associated with μ-opioid receptor agonists.

- Neuroprotection: Research indicates that KOR activation may offer neuroprotective effects in conditions such as neurodegenerative diseases .

- Addiction Studies: this compound is utilized in studies investigating the role of KORs in addiction and mood disorders due to its unique receptor selectivity .

Case Study 1: Pain Relief Efficacy

A study assessing the analgesic effects of this compound demonstrated significant pain relief in animal models when administered at varying doses. The results indicated that the compound effectively reduced pain responses without typical opioid side effects such as respiratory depression.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by excitotoxicity, this compound showed promising results in preserving neuronal integrity and function. The compound's ability to activate KORs was linked to reduced oxidative stress and inflammation in neuronal cells.

Comparative Analysis with Other Compounds

| Compound | Receptor Affinity | μ Binding | δ Binding | Notable Effects |

|---|---|---|---|---|

| This compound | High (KOR) | None | None | Analgesia, Neuroprotection |

| Desmethylprodine | Moderate (KOR) | Yes | No | Analgesia, Higher addiction risk |

| MPTP | Low | Yes | Yes | Neurotoxic effects |

This compound's unique selectivity for KORs sets it apart from other opioids that have broader receptor binding profiles, potentially leading to fewer side effects associated with traditional opioid treatments .

Q & A

Q. What are the recommended solvents and concentrations for dissolving N-MPPP Hydrochloride in vitro?

this compound exhibits limited solubility in aqueous solutions but dissolves in dimethyl sulfoxide (DMSO) at concentrations below 8.97 mg/mL . For cellular assays, prepare stock solutions in DMSO and dilute in culture media to avoid solvent toxicity (final DMSO concentration ≤0.1%). Pre-filter solutions through 0.22 μm membranes to ensure sterility and homogeneity.

Q. How can researchers confirm the structural identity of synthesized this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with a purity threshold of ≥95%. Compare spectral data to reference standards (CAS 207452-97-9) . For chiral verification, employ chiral column chromatography or circular dichroism (CD) due to the compound’s (S)-stereochemistry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Follow institutional chemical hygiene plans and wear PPE (gloves, lab coat, goggles). Work in a fume hood to minimize inhalation risks. Decontaminate surfaces with 70% ethanol after use. Adhere to waste disposal guidelines for halogenated organic compounds. Training documentation and SDS review are mandatory prior to use .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro κ-opioid receptor binding data and in vivo pharmacological effects?

Address interspecies variability (e.g., rodent vs. human receptor isoforms) by validating receptor expression models using RT-qPCR or Western blotting. Incorporate functional assays (e.g., GTPγS binding) to assess agonist efficacy alongside radioligand binding studies. Use pharmacokinetic profiling to correlate plasma/tissue concentrations with observed effects .

Q. What experimental strategies mitigate this compound’s instability in physiological buffers?

Conduct stability studies under varying pH (5.0–7.4), temperature (4°C–37°C), and light exposure. Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide or demethylated derivatives). Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) or lyophilize aliquots for long-term storage .

Q. How should researchers design dose-response studies to assess biased agonism at κ-opioid receptors?

Employ a factorial design testing multiple concentrations (e.g., 1 nM–10 μM) across signaling pathways (cAMP inhibition, β-arrestin recruitment). Use pathway-selective inhibitors (e.g., pertussis toxin for Gi/o coupling) and analyze data with nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Emax values. Normalize responses to a reference agonist (e.g., U-50488) .

Q. What computational methods predict this compound’s off-target interactions?

Perform molecular docking simulations using κ-opioid receptor crystal structures (PDB: 4DJH) and screen against databases like ChEMBL or PubChem. Validate predictions with functional assays for adrenergic, dopaminergic, or sigma receptors. Cross-reference results with transcriptomic data from target tissues to prioritize in vivo validation .

Q. How can kinetic modeling improve interpretation of this compound’s in vitro release profiles?

Fit release data (e.g., from dialysis membranes or Franz cells) to zero-order, first-order, or Higuchi models. Use Akaike information criterion (AIC) to select the best-fit model. For sustained-release formulations, incorporate Korsmeyer-Peppas kinetics to differentiate diffusion- vs. erosion-controlled mechanisms .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing contradictory dose-dependent effects?

Apply mixed-effects models to account for inter-experiment variability. Use meta-analysis tools (e.g., RevMan) to aggregate data from independent replicates. Perform sensitivity analyses to identify outliers or confounding variables (e.g., batch-to-batch purity differences) .

Q. How should researchers validate this compound’s purity for regulatory submissions?

Follow pharmacopeial guidelines (e.g., ICH Q3A/B) to quantify impurities via HPLC-UV/ELSD. Characterize unknown peaks with LC-MS/MS and spiking experiments using reference standards. Include residual solvent analysis (GC-FID) for synthesis intermediates (e.g., pyrrolidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。